molecular formula C14H13ClO5S2 B3823248 Phenyl 2-(4-chlorophenyl)sulfonylethanesulfonate CAS No. 6660-39-5

Phenyl 2-(4-chlorophenyl)sulfonylethanesulfonate

Cat. No.: B3823248
CAS No.: 6660-39-5
M. Wt: 360.8 g/mol
InChI Key: ZEXBWMKIYYYMFP-UHFFFAOYSA-N
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Description

Phenyl 2-(4-chlorophenyl)sulfonylethanesulfonate is an organic compound with the molecular formula C14H13ClO4S2 It is characterized by the presence of a phenyl group and a 4-chlorophenyl group attached to a sulfonylethanesulfonate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phenyl 2-(4-chlorophenyl)sulfonylethanesulfonate typically involves the reaction of phenyl ethanesulfonate with 4-chlorobenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and in-line purification systems can enhance the efficiency of the production process. Additionally, the optimization of reaction conditions, such as temperature and solvent choice, is crucial for maximizing yield and minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

Phenyl 2-(4-chlorophenyl)sulfonylethanesulfonate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonate groups to sulfides.

    Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be employed under basic conditions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted phenyl ethanesulfonate derivatives.

Scientific Research Applications

Phenyl 2-(4-chlorophenyl)sulfonylethanesulfonate has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfone and sulfide derivatives.

    Biology: The compound can be used in studies involving enzyme inhibition and protein modification.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of phenyl 2-(4-chlorophenyl)sulfonylethanesulfonate involves its interaction with molecular targets such as enzymes and proteins. The sulfonate groups can form strong interactions with amino acid residues, leading to inhibition or modification of enzyme activity. Additionally, the compound can participate in redox reactions, affecting cellular pathways and processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chlorophenyl phenyl sulfone
  • Phenyl ethanesulfonate
  • 4-Chlorobenzenesulfonyl chloride

Uniqueness

Phenyl 2-(4-chlorophenyl)sulfonylethanesulfonate is unique due to the presence of both phenyl and 4-chlorophenyl groups attached to a sulfonylethanesulfonate moiety. This structural feature imparts distinct chemical properties, such as increased reactivity and the ability to participate in a wide range of chemical reactions. Additionally, the compound’s dual sulfonate groups enhance its solubility in polar solvents, making it versatile for various applications.

Properties

IUPAC Name

phenyl 2-(4-chlorophenyl)sulfonylethanesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClO5S2/c15-12-6-8-14(9-7-12)21(16,17)10-11-22(18,19)20-13-4-2-1-3-5-13/h1-9H,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEXBWMKIYYYMFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OS(=O)(=O)CCS(=O)(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20411457
Record name phenyl 2-(4-chlorophenyl)sulfonylethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20411457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

360.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6660-39-5
Record name phenyl 2-(4-chlorophenyl)sulfonylethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20411457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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